![molecular formula C23H28O6 B14784107 [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14784107.png)
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the 21-acetate ester of prednisone, a compound widely used for its anti-inflammatory and immunosuppressive properties. Prednisone acetate is commonly used to treat a variety of conditions, including endocrine, inflammatory, and immune disorders, as well as for palliation of neoplastic conditions .
Méthodes De Préparation
The synthesis of prednisone acetate typically involves several key steps. One common method starts with prednisone as the raw material. The process includes a series of reactions such as 3-site and 20-site keto-protection, 11-site keto-reduction, 21-site hydroxyl esterification, and 3-site and 20-site keto-deprotection . Industrial production often utilizes diosgenin as a starting material, which undergoes a combination of chemical and biotechnological processes to yield prednisone acetate .
Analyse Des Réactions Chimiques
Prednisone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form prednisolone, which can further undergo hydroxylation to produce various metabolites . Common reagents used in these reactions include acidified phenyl hydrazine for colorimetric detection and chromophoric reagents for analytical purposes . Major products formed from these reactions include 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione and 6α-hydroxy-prednisone .
Applications De Recherche Scientifique
Prednisone acetate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying corticosteroid reactions and mechanisms. In biology, it serves as a tool for investigating glucocorticoid receptor interactions and gene expression modulation. In medicine, prednisone acetate is employed to treat conditions such as arthritis, blood disorders, immune system disorders, skin and eye conditions, respiratory issues, and certain cancers . Industrially, it is used in the formulation of various pharmaceutical products, including topical and injectable corticosteroids .
Mécanisme D'action
Prednisone acetate exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid receptor complex that translocates to the nucleus and interacts with DNA to modify gene transcription. The complex upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins . The short-term effects include decreased vasodilation and capillary permeability, while long-term effects involve changes in gene expression that lead to multiple downstream effects .
Comparaison Avec Des Composés Similaires
Prednisone acetate is often compared with other corticosteroids such as prednisolone, dexamethasone, and hydrocortisone. Prednisolone is a closely related compound with similar anti-inflammatory properties but differs in its pharmacokinetics and potency . Dexamethasone and betamethasone are more potent glucocorticoids with longer durations of action . Hydrocortisone, on the other hand, has a shorter duration of action and is less potent compared to prednisone acetate . The unique aspect of prednisone acetate lies in its balanced anti-inflammatory and immunosuppressive effects, making it suitable for a wide range of therapeutic applications.
Propriétés
Formule moléculaire |
C23H28O6 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,20?,21-,22-,23-/m0/s1 |
Clé InChI |
MOVRKLZUVNCBIP-XLSOAHDVSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)C=C[C@]34C)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14784024.png)
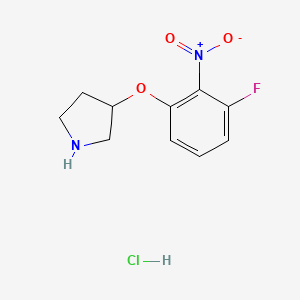
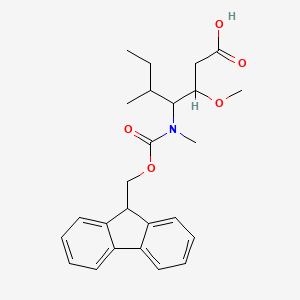
![N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide](/img/structure/B14784046.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784054.png)
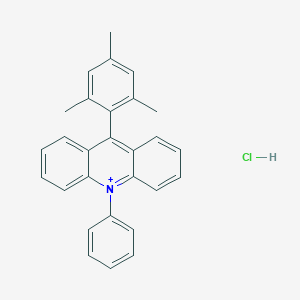
![(4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14784070.png)
![3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate](/img/structure/B14784079.png)
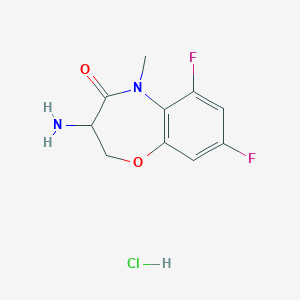
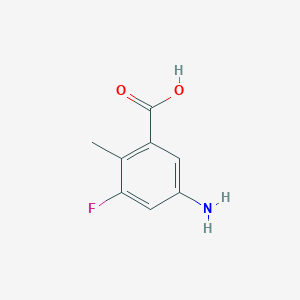
![Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate](/img/structure/B14784093.png)
![tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate](/img/structure/B14784113.png)
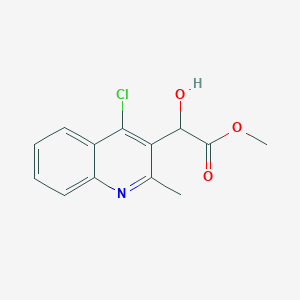
![4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14784131.png)
